molecular formula C20H40N2O7 B1204351 4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane CAS No. 31255-22-8

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane

Cat. No.: B1204351
CAS No.: 31255-22-8
M. Wt: 420.5 g/mol
InChI Key: ADQBTNIMGRINEQ-UHFFFAOYSA-N
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Description

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane is a complex organic compound known for its unique structure and properties. It is a member of the diazabicyclo family, characterized by the presence of multiple oxygen and nitrogen atoms within a bicyclic framework.

Preparation Methods

The synthesis of 4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes or biological interactions. The pathways involved depend on the specific application, whether it is in catalysis, drug delivery, or material science .

Comparison with Similar Compounds

Similar compounds to 4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane include other members of the diazabicyclo family, such as:

Properties

IUPAC Name

4,7,10,16,19,24,27-heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O7/c1-7-23-13-14-25-9-3-22-4-10-26-16-15-24-8-2-21(1)5-11-27-17-19-29-20-18-28-12-6-22/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQBTNIMGRINEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CCOCCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185187
Record name Cryptating agent 322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31255-22-8
Record name Cryptating agent 322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031255228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptating agent 322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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